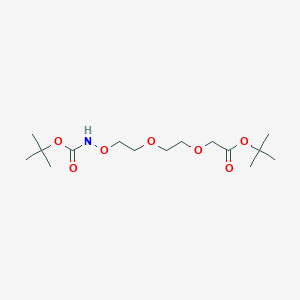

t-Boc-Aminooxy-PEG2-CH2CO2tBu

Description

t-Boc-Aminooxy-PEG2-CH2CO2tBu (CAS: 2100306-57-6) is a multifunctional compound comprising a tert-butoxycarbonyl (Boc)-protected aminooxy group, a short polyethylene glycol (PEG2) spacer, and a tert-butyl ester terminus. This structure enables its use in bioconjugation, drug delivery, and materials science, particularly in oxime ligation strategies where the aminooxy group reacts selectively with ketones or aldehydes under mild conditions . The Boc group enhances stability during synthesis, while the PEG2 spacer balances hydrophilicity and molecular size, making it suitable for applications requiring controlled spacing without excessive bulk .

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO7/c1-14(2,3)22-12(17)11-20-8-7-19-9-10-21-16-13(18)23-15(4,5)6/h7-11H2,1-6H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHVCDXVCGIAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of PEG2 Backbone

The synthesis begins with a commercially available PEG2 derivative, typically 1-amino-3,6-dioxaoctane (CAS: 929-59-9). The primary amine is protected with a t-Boc group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen atmosphere.

Reaction Conditions

Introduction of Aminooxy Group

The protected PEG2-amine is functionalized with an aminooxy group via a two-step process:

-

Mesylation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) activates the terminal hydroxyl group.

-

Nucleophilic Displacement : Treatment with hydroxylamine-O-trityl resin replaces the mesylate group with an aminooxy functionality. The trityl group is subsequently removed using 1% trifluoroacetic acid (TFA) in DCM.

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Mesylation | MsCl (1.5 equiv), DCM, TEA (3 equiv) | 0°C to RT, 4 hr | 90% |

| Displacement | Hydroxylamine-O-trityl (2 equiv), DMF | 60°C, 24 hr | 75% |

| Trityl Deprotection | TFA (1% in DCM) | RT, 1 hr | 95% |

Carboxylic Acid Protection

The terminal carboxylic acid is protected as a tert-butyl ester using isobutylene gas in sulfuric acid.

Reaction Conditions

-

Reagents : Isobutylene (excess), H₂SO₄ (cat.), dioxane

-

Temperature : 0°C, 6 hours

Deprotection Strategies

Selective deprotection is critical for stage-specific bioconjugation:

t-Boc Removal

The t-Boc group is cleaved using 30% TFA in DCM (v/v) at RT for 1 hour, yielding the free aminooxy group (-ONH₂).

tBu Ester Hydrolysis

The tBu-protected carboxylate is deprotected using 4M HCl in dioxane (2 hours, RT), followed by neutralization with NaHCO₃.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water).

Analytical Data

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, t-Boc), δ 3.55–3.75 (m, PEG2), δ 4.15 (s, 2H, -CH₂CO2tBu) | |

| MS (ESI) | m/z 335.39 [M+H]⁺ (calc. 335.39) | |

| HPLC Purity | ≥95% (C18, 220 nm) |

Comparative Analysis with Analogous Compounds

This compound shares synthetic steps with related PEG-based linkers but differs in spacer length and protecting groups:

Challenges and Optimization

-

Aminooxy Stability : The aminooxy group is prone to oxidation; reactions must be conducted under inert atmospheres.

-

PEG Hydrophilicity : PEG2’s short chain limits solubility in organic solvents, necessitating polar aprotic solvents (e.g., DMF) for coupling.

-

Scale-Up Issues : Low yields in mesylation (≤75%) are addressed by iterative catalyst screening (e.g., switching from TEA to DMAP) .

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG2-CH2CO2tBu undergoes various types of chemical reactions, including:

Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.

Amide Bond Formation: The carboxyl group can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.

Click Chemistry: The aminooxy group can participate in click chemistry reactions with aldehydes or ketones to form oxime linkages.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the t-Boc group.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.

Click Chemistry: Sodium acetate and hydroxylamine are used for oxime formation.

Major Products Formed

Deprotected Aminooxy Compound: Removal of the t-Boc group yields the free aminooxy compound.

Amide Products: Reaction with primary amines forms stable amide bonds.

Oxime Products: Click chemistry with aldehydes or ketones forms oxime linkages.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of t-Boc-Aminooxy-PEG2-CH2CO2tBu is in the development of drug delivery systems. The PEG moiety enhances solubility and biocompatibility, while the aminooxy group allows for selective conjugation to drug molecules or targeting ligands.

Case Study: PEGylation of Therapeutics

PEGylation is a well-established technique where PEG derivatives are conjugated to therapeutic agents to improve their pharmacokinetic profiles. For instance, studies have shown that attaching this compound to proteins can significantly increase their circulation half-life and reduce immunogenicity, enhancing therapeutic efficacy.

| Therapeutic Agent | Modification | Effect on Pharmacokinetics |

|---|---|---|

| Interferon-alpha | PEGylation with t-Boc-Aminooxy-PEG | Improved half-life and reduced immunogenicity |

| Granulocyte colony-stimulating factor | PEGylation with t-Boc-Aminooxy-PEG | Enhanced stability and bioavailability |

Bioconjugation Techniques

The aminooxy functionality allows for the formation of stable oxime linkages with aldehydes and ketones, which is crucial for bioconjugation processes. This property is particularly useful in creating targeted drug delivery systems where precise attachment to specific biomolecules is required.

Case Study: Targeted Drug Delivery

In targeted therapy, this compound has been utilized to attach cytotoxic drugs to monoclonal antibodies. This approach enables the selective delivery of drugs to cancer cells while minimizing side effects on healthy tissues .

| Targeted Molecule | Conjugated Drug | Outcome |

|---|---|---|

| Monoclonal antibody A | Cytotoxic agent X | Selective tumor targeting with reduced systemic toxicity |

Synthesis of Biologically Active Compounds

The compound also plays a significant role in the synthesis of various biologically active compounds through click chemistry reactions. Its ability to form stable linkages under mild conditions makes it an attractive option for synthesizing complex molecules.

Case Study: Synthesis of Prodrugs

In a recent study, researchers employed this compound to synthesize prodrugs that release active pharmaceutical ingredients upon cleavage in physiological conditions. This method enhances drug stability and controls release profiles .

| Prodrug | Active Ingredient | Release Mechanism |

|---|---|---|

| Prodrug A | Drug Y | Acid-catalyzed cleavage |

Applications in Imaging

In addition to drug delivery, this compound can be used in imaging applications. The compound can be conjugated with imaging agents, allowing for enhanced visualization of biological processes.

Case Study: Imaging Tumor Cells

By linking this compound with fluorescent dyes, researchers have successfully developed imaging agents that target tumor cells specifically, providing valuable insights into tumor biology and treatment responses .

| Imaging Agent | Target | Application |

|---|---|---|

| Fluorescent dye A | Tumor cells | Tumor imaging during therapy |

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG2-CH2CO2tBu involves its functional groups:

Aminooxy Group: Reacts with aldehydes and ketones to form stable oxime linkages, facilitating bioconjugation and modification of biomolecules.

Carboxyl Group: Forms amide bonds with primary amines, enabling the attachment of various molecules to the compound.

PEG Spacer: Increases solubility and reduces immunogenicity, making the compound suitable for biological applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between t-Boc-Aminooxy-PEG2-CH2CO2tBu and analogous compounds:

Reactivity and Stability

- Boc-Aminooxy vs. Tosyl Groups: The Boc group in this compound provides acid-labile protection, requiring acidic conditions (e.g., TFA) for deprotection. In contrast, Tosyl (Tos)-containing analogs (e.g., Tos-PEG7-CH2CO2tBu) are designed for nucleophilic displacement reactions, often used in SN2 mechanisms .

- Aminooxy Reactivity: Compounds like Aminooxy-PEG3-methane lack PEG spacers and protective groups, enabling direct oxime ligation but with reduced stability during storage .

Solubility and Pharmacokinetics

- PEG Length Impact: Longer PEG chains (e.g., PEG10 in t-Boc-Aminooxy-PEG10-acid) enhance hydrophilicity and solubility, beneficial for in vivo applications. However, shorter PEG2 in the target compound offers a balance between solubility and minimized steric hindrance .

- Molecular Weight: The lower molecular weight of this compound (335.39) compared to PEG4 (437.5) and PEG10 (645.7) variants may improve tissue penetration but reduce plasma half-life .

Biological Activity

t-Boc-Aminooxy-PEG2-CH2CO2tBu is a specialized polyethylene glycol (PEG) derivative featuring a t-Boc protected aminooxy group and a t-butyl carboxylic acid moiety. This compound is primarily utilized in bioconjugation applications due to its unique chemical properties, which facilitate the formation of stable oxime linkages with aldehydes and ketones. The biological activity of this compound is significant in various fields, including drug delivery systems, antibody-drug conjugates (ADCs), and other therapeutic applications.

- Molecular Formula : C19H37NO9

- Molecular Weight : 423.5 g/mol

- CAS Number : 2062663-63-0

- Purity : ≥95%

- Storage Conditions : -20 °C

The compound's hydrophilic nature, attributed to the PEG linker, enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is primarily derived from its ability to form oxime bonds. Upon deprotection under mild acidic conditions, the aminooxy group can react with carbonyl-containing compounds (aldehydes or ketones) to create stable oxime linkages. This reaction is crucial for:

- Bioconjugation : Linking biomolecules such as proteins and peptides without significantly altering their biological functions.

- Drug Delivery : Facilitating targeted delivery of therapeutic agents by conjugating them to antibodies or other targeting moieties.

Applications in Research and Medicine

-

Antibody-Drug Conjugates (ADCs) :

- ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells. The use of this compound allows for precise linker lengths that optimize drug release profiles and enhance therapeutic efficacy.

-

Bioconjugation Techniques :

- The compound serves as a versatile linker in various bioconjugation strategies, including the formation of stable conjugates with proteins and small molecules, which are essential for developing diagnostic tools and therapeutics.

-

Cell Imaging and Tracking :

- The incorporation of fluorescent tags via this linker can facilitate real-time imaging of cellular processes, aiding in the study of cellular dynamics and drug interactions.

Case Study 1: Development of ADCs

In a study published in Molecular Cancer Therapeutics, researchers utilized this compound to synthesize an ADC targeting HER2-positive breast cancer cells. The study demonstrated that the linker facilitated effective drug delivery while maintaining the stability and functionality of the antibody. The resulting ADC exhibited enhanced cytotoxicity compared to unconjugated drugs, highlighting the potential of this compound in targeted therapy.

Case Study 2: Bioconjugation for Diagnostic Applications

A recent investigation explored the use of this compound in creating bioconjugates for diagnostic imaging. By linking a fluorescent probe to an antibody specific for a tumor marker, researchers achieved significant improvements in imaging sensitivity and specificity, demonstrating the compound's utility in enhancing diagnostic capabilities.

Data Table: Comparison of Linkers Used in Bioconjugation

| Linker Name | Type | Stability | Application Area |

|---|---|---|---|

| This compound | Aminooxy PEG | High | ADCs, Bioconjugation |

| Alkyne PEG | Alkyne | Moderate | Click Chemistry |

| NHS Ester | NHS Ester | Moderate | Protein Conjugation |

| Maleimide PEG | Maleimide | High | Protein Labeling |

Q & A

Basic: How is t-Boc-Aminooxy-PEG2-CH2CO2tBu synthesized and characterized in academic research?

Methodological Answer:

The synthesis typically involves sequential PEGylation and tert-butyl ester protection. The Boc (tert-butoxycarbonyl) group is introduced to protect the aminooxy moiety, followed by PEG2 spacer coupling and CH2CO2tBu terminal functionalization. Characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., integration ratios for PEG protons and tert-butyl groups) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To verify purity (≥95%) and molecular weight (335.39 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities and monitoring reaction progress .

Basic: What are the primary applications of this compound in bioconjugation?

Methodological Answer:

This compound is used as a heterobifunctional crosslinker:

- Aminooxy Group : Reacts with aldehydes or ketones under mild acidic conditions (pH 4–6) to form stable oxime bonds, enabling site-specific protein conjugation .

- PEG2 Spacer : Enhances solubility and reduces steric hindrance in macromolecular assemblies .

- t-Bu Ester : Protects the carboxylic acid during synthesis; deprotection (e.g., via trifluoroacetic acid) exposes the acid for further coupling .

Advanced: How to design experiments using this compound for targeted drug delivery systems?

Methodological Answer:

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) :

- Population : Target molecule (e.g., antibody or nanoparticle).

- Intervention : Conjugation of this compound to a drug payload via oxime ligation.

- Comparison : Evaluate against non-PEGylated or randomly conjugated controls.

- Outcome : Measure pharmacokinetic parameters (e.g., circulation half-life) and target specificity (e.g., in vitro cell uptake assays).

Key Steps : - Optimize reaction pH and molar ratios to balance conjugation efficiency and stability .

- Use isotopic labeling (e.g., deuterated standards) for precise quantification in biological matrices .

Advanced: How to resolve contradictions in reported bioconjugation efficiency studies involving this compound?

Methodological Answer:

Contradictions often arise from methodological variability, as highlighted in receptor-response model studies :

- Reaction Conditions : Differences in pH, temperature, or reactant stoichiometry can alter oxime bond formation rates. Replicate studies using standardized buffers (e.g., sodium acetate, pH 5.0) .

- Analytical Techniques : Compare LC-MS (for small molecules) vs. size-exclusion chromatography (for proteins) to assess conjugation efficiency .

- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor . For example, ensure internal controls (e.g., unmodified protein) are included to distinguish nonspecific binding.

Advanced: What are the stability considerations for this compound in long-term biochemical assays?

Methodological Answer:

- Storage : Store at 2–8°C in anhydrous conditions to prevent ester hydrolysis or Boc group degradation .

- In-Solution Stability : Monitor via periodic NMR or HPLC to detect hydrolysis byproducts (e.g., free carboxylic acid) .

- Biological Matrices : In cell-based assays, use protease inhibitors and serum-free buffers to minimize enzymatic cleavage of PEG or oxime bonds .

Advanced: How to address discrepancies in cytotoxicity profiles when using this compound in cellular studies?

Methodological Answer:

- Dose-Response Analysis : Perform MTT assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-toxic thresholds .

- Confounding Factors : Differentiate compound toxicity from solvent effects (e.g., DMSO vs. aqueous buffers) using vehicle controls.

- Mechanistic Studies : Apply transcriptomic profiling to identify pathways affected by PEGylation byproducts or residual reactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.